Methyl 3-bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Bromination: The core compound is treated with bromine in acetic acid to introduce the bromine atom.
Trifluoromethylation: The brominated compound is then reacted with trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Esterification:
- The final step involves esterification with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product specifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step organic reactions
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Formation of the Pyrazolo[1,5-a]pyrimidine Core:
Starting Materials: 4-fluoroaniline, ethyl acetoacetate, and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form the pyrazolo[1,5-a]pyrimidine core.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
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Substitution Reactions:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
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Oxidation and Reduction:
Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the ester group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF).
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or azides.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Scientific Research Applications
Methyl 3-bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has several applications in scientific research:
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Medicinal Chemistry:
Drug Development: The compound’s unique structure makes it a potential candidate for developing new pharmaceuticals, particularly as kinase inhibitors or anti-inflammatory agents.
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Biological Research:
Enzyme Inhibition Studies: It can be used to study the inhibition of specific enzymes due to its ability to interact with active sites.
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Materials Science:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
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Chemical Biology:
Probe Development: It can be used to develop chemical probes for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and specificity, making it a potent inhibitor or modulator.
Molecular Targets and Pathways:
Kinases: The compound can inhibit various kinases involved in cell signaling pathways, affecting processes like cell proliferation and apoptosis.
Receptors: It may also interact with certain receptors, altering their signaling and downstream effects.
Comparison with Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and energetic properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another compound with notable thermal stability and positive heats of formation.
Uniqueness:
- The presence of the trifluoromethyl group in Methyl 3-bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate enhances its lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C15H8BrF4N3O2 |
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Molecular Weight |
418.14 g/mol |
IUPAC Name |
methyl 3-bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C15H8BrF4N3O2/c1-25-14(24)10-6-9(7-2-4-8(17)5-3-7)21-13-11(16)12(15(18,19)20)22-23(10)13/h2-6H,1H3 |
InChI Key |
GCZHQVZLCYHLRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C(C(=NN12)C(F)(F)F)Br)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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